Phenolphthalein disulfate potassium salt hydrate
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Overview
Description
Phenolphthalein disulfate potassium salt hydrate is a chemical compound with the molecular formula C₂₀H₁₃K₃O₁₁S₂·xH₂O. It is a derivative of phenolphthalein, where the hydroxyl groups are replaced by sulfate groups, and potassium ions are present to balance the charge. This compound is typically found as a white to light yellow powder or crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenolphthalein disulfate potassium salt hydrate can be synthesized by reacting phenolphthalein with sulfuric acid to form phenolphthalein disulfate. This intermediate is then reacted with potassium hydroxide to produce this compound. The reaction conditions typically involve controlled temperatures and pH to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade sulfuric acid and potassium hydroxide, with precise control over reaction parameters to maximize yield and purity. The final product is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Phenolphthalein disulfate potassium salt hydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phenolphthalein and sulfuric acid.
Substitution Reactions: The sulfate groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines, typically in aqueous or organic solvents.
Oxidation and Reduction: Various oxidizing or reducing agents, depending on the specific reaction.
Major Products Formed
Hydrolysis: Phenolphthalein and sulfuric acid.
Substitution: Phenolphthalein derivatives with different substituents replacing the sulfate groups.
Oxidation and Reduction: Products depend on the specific redox reaction and reagents used.
Scientific Research Applications
Phenolphthalein disulfate potassium salt hydrate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as an indicator in titrations.
Biology: Employed in studies involving enzyme activity, particularly those involving sulfatases.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in certain biochemical tests.
Mechanism of Action
The mechanism of action of phenolphthalein disulfate potassium salt hydrate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for sulfatase enzymes, leading to the cleavage of sulfate groups and the release of phenolphthalein. This reaction can be used to monitor enzyme activity and study metabolic pathways involving sulfate conjugates .
Comparison with Similar Compounds
Similar Compounds
Phenolphthalein: The parent compound, used widely as a pH indicator.
Phenolphthalein disulfate sodium salt: Similar in structure but with sodium ions instead of potassium.
Phenolphthalein glucuronide: A derivative where glucuronic acid is conjugated to phenolphthalein.
Uniqueness
Phenolphthalein disulfate potassium salt hydrate is unique due to its specific sulfate groups and potassium ions, which confer distinct chemical properties and reactivity compared to its analogs. Its ability to act as a substrate for sulfatase enzymes makes it particularly valuable in biochemical research .
Properties
IUPAC Name |
tripotassium;2-[hydroxy-bis(4-sulfonatooxyphenyl)methyl]benzoate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O11S2.3K.H2O/c21-19(22)17-3-1-2-4-18(17)20(23,13-5-9-15(10-6-13)30-32(24,25)26)14-7-11-16(12-8-14)31-33(27,28)29;;;;/h1-12,23H,(H,21,22)(H,24,25,26)(H,27,28,29);;;;1H2/q;3*+1;/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNXSRCLBOSUSB-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(C2=CC=C(C=C2)OS(=O)(=O)[O-])(C3=CC=C(C=C3)OS(=O)(=O)[O-])O.O.[K+].[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15K3O12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62625-16-5 |
Source
|
Record name | Benzoic acid, 2-[hydroxybis[4-(sulfooxy)phenyl]methyl]-, potassium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tripotassium 2-[hydroxybis[4-(sulphonatooxy)phenyl]methyl]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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